Beta-Lactamase Stability: Comparable to the Clinically Validated Cephamycin C
The Cephabacin M series, which includes M4, demonstrates stability against cephalosporinases that is quantitatively comparable to that of Cephamycin C, a well-characterized and clinically relevant 7-methoxycephem [1]. This stability is a critical differentiator from non-7-methoxy cephems, which are often susceptible to hydrolysis by these enzymes.
| Evidence Dimension | Resistance to hydrolysis by cephalosporinases |
|---|---|
| Target Compound Data | Stability profile comparable to Cephamycin C |
| Comparator Or Baseline | Cephamycin C (a standard 7-methoxycephem) |
| Quantified Difference | Qualitatively described as 'as stable as' |
| Conditions | Assays against cephalosporinases; specific enzymes and conditions not detailed for M4 in the abstract. |
Why This Matters
This stability profile suggests Cephabacin M4 is a valuable tool for studying resistance mechanisms in beta-lactamase-producing bacteria, offering an alternative scaffold to Cephamycin C.
- [1] Nozaki Y, Katayama N, Tsubotani S, Ono H, Okazaki H. Cephabacin M1-6, new 7-methoxycephem antibiotics of bacterial origin. I. A producing organism, fermentation, biological activities, and mode of action. J Antibiot (Tokyo). 1985 Sep;38(9):1141-51. doi: 10.7164/antibiotics.38.1141. PMID: 3905734. View Source
